

# Org 25935 interaction with ketamine: validation of NMDA receptor modulation

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## Compound of Interest

Compound Name: Org 25935

Cat. No.: B1677470

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## Org 25935 and Ketamine: A Comparative Analysis of NMDA Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Org 25935** and ketamine, focusing on their interaction and modulation of the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

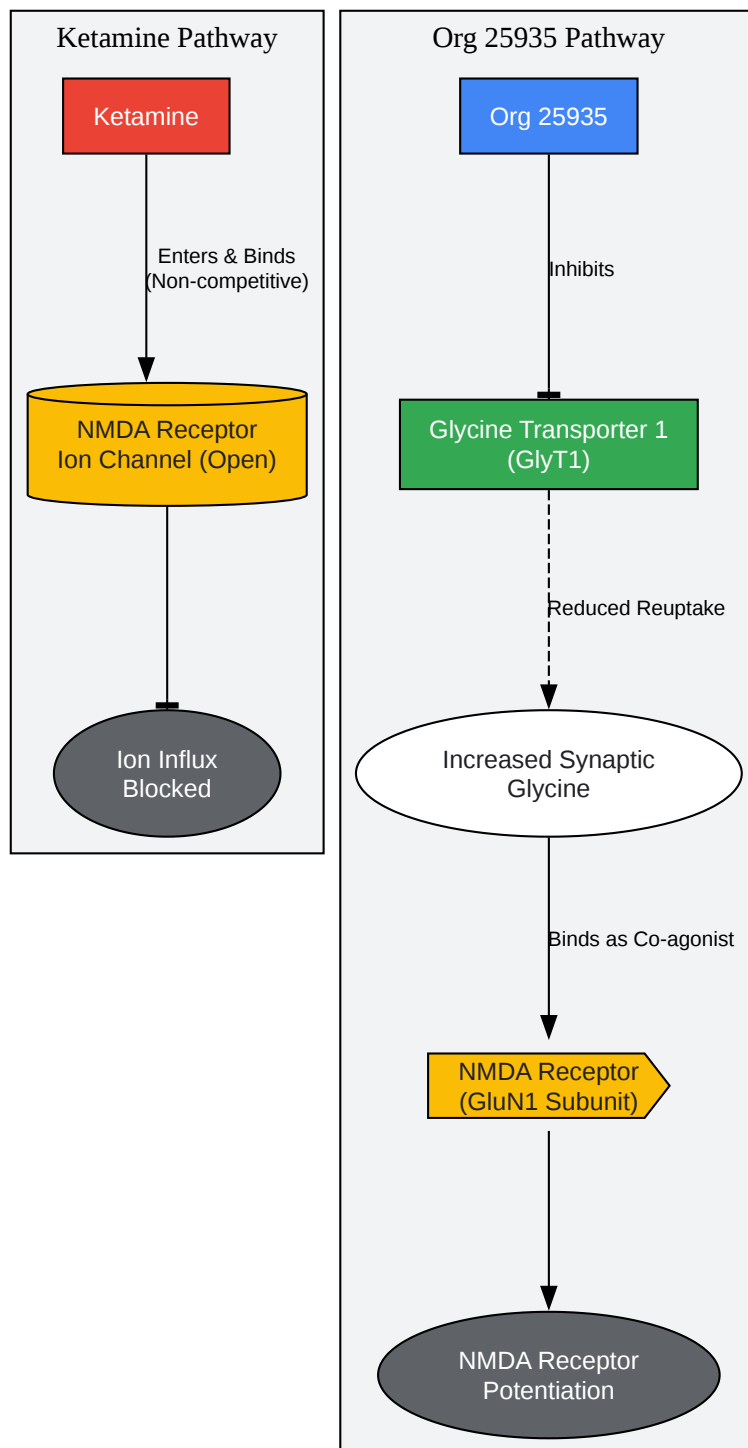
### Introduction

Understanding the intricate mechanisms of N-methyl-D-aspartate (NMDA) receptor modulation is paramount in the development of novel therapeutics for a range of neurological and psychiatric disorders. Ketamine, a non-competitive NMDA receptor antagonist, has well-documented anesthetic, analgesic, and, more recently, rapid-acting antidepressant effects. However, its clinical utility is often limited by psychotomimetic side effects. **Org 25935**, a selective glycine transporter 1 (GlyT1) inhibitor, represents an alternative approach to NMDA receptor modulation. By increasing the synaptic availability of the NMDA receptor co-agonist glycine, **Org 25935** has been investigated for its potential to counteract the psychotomimetic effects of ketamine and as a therapeutic agent for conditions like schizophrenia.[1] This guide delves into the comparative pharmacology, mechanism of action, and experimental validation of the interaction between **Org 25935** and ketamine at the NMDA receptor.

## Mechanism of Action

Ketamine acts as a non-competitive antagonist at the NMDA receptor. It enters the ion channel when it is in an open state and binds to a site within the pore, physically blocking the influx of ions.[2] This "open-channel blockade" is voltage-dependent and results in an inhibition of glutamatergic neurotransmission.[3]

**Org 25935**, in contrast, does not directly bind to the NMDA receptor. Instead, it inhibits the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[4] This inhibition leads to an increase in extracellular glycine concentrations. Glycine is an obligatory co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is required for receptor activation by glutamate. By increasing glycine availability, **Org 25935** potentiates NMDA receptor function, thereby offering a modulatory mechanism to counteract the antagonistic effects of ketamine.



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Figure 1: Signaling pathways of Ketamine and **Org 25935**.

## Comparative Pharmacological Data

The following tables summarize the quantitative data for **Org 25935**, ketamine, and other relevant GlyT1 inhibitors for comparative analysis.

Table 1: Glycine Transporter 1 (GlyT1) Inhibitors - In Vitro Potency

Compound	Target	IC50 (nM)	Ki (nM)	Species	Reference
Org 25935	GlyT1	100 - 162	-	Rat, Human	<a href="#">[5]</a>
Bitopertin	GlyT1	22 - 30	8.1	Human	<a href="#">[6]</a> <a href="#">[7]</a>
PF-03463275	GlyT1	>10,000 (GlyT2)	11.6	Human	<a href="#">[7]</a> <a href="#">[8]</a>

Table 2: NMDA Receptor Antagonists - Binding Affinity

Compound	Target Site	Ki (μM)	IC50 (μM)	Receptor Subunit(s)	Reference
Ketamine	PCP site (channel pore)	0.659	3.0 - 18	Not specified, NR1/NR2B	<a href="#">[9]</a> <a href="#">[10]</a>
(S)-Ketamine	PCP site (channel pore)	-	4.1	NR1/NR2A	<a href="#">[10]</a>
(R)-Ketamine	PCP site (channel pore)	-	25	NR1/NR2A	<a href="#">[10]</a>
MK-801	PCP site (channel pore)	0.0372 (Kd)	-	Rat brain membranes	<a href="#">[8]</a>

Note: Binding affinities for ketamine can vary depending on the experimental conditions and receptor subunit composition.

## Experimental Protocols

Detailed methodologies for key experiments investigating the interaction between **Org 25935** and ketamine are provided below.

### In Vivo Microdialysis for Neurotransmitter Release

This protocol is based on studies examining the effects of ketamine on glutamate release, which can be adapted to investigate the modulatory effects of **Org 25935**.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To measure extracellular levels of glutamate and other neurotransmitters in specific brain regions of freely moving animals following administration of **Org 25935** and/or ketamine.

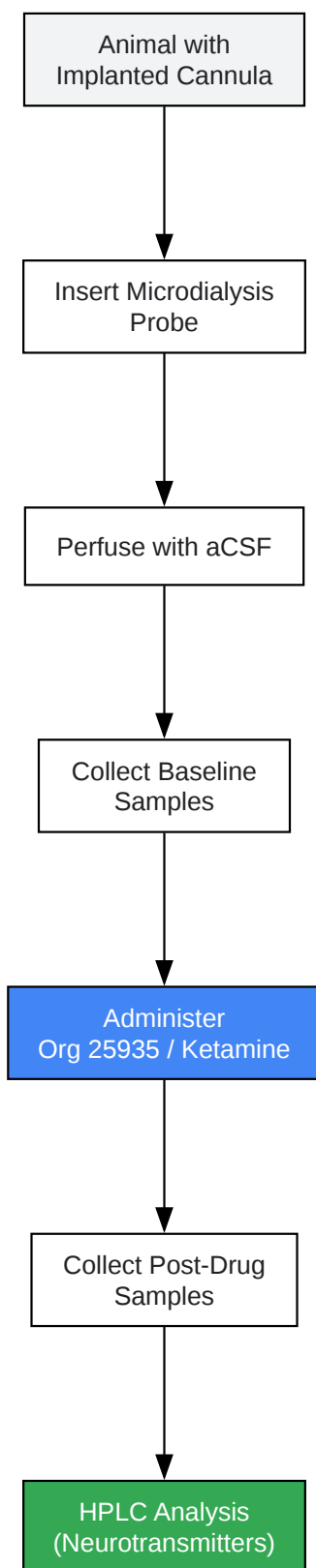
Materials:

- Stereotaxic apparatus
- Microdialysis probes (e.g., 3 mm membrane)
- Microinfusion pump
- Fraction collector
- HPLC with electrochemical or fluorescence detection
- Artificial cerebrospinal fluid (aCSF)
- **Org 25935** and ketamine solutions

Procedure:

- **Surgical Implantation:** Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for a post-operative recovery period.
- **Probe Insertion:** On the day of the experiment, insert a microdialysis probe through the guide cannula.
- **Perfusion:** Perfuse the probe with aCSF at a constant flow rate (e.g., 2  $\mu$ L/min).

- **Baseline Collection:** Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.
- **Drug Administration:** Administer **Org 25935** (e.g., via intraperitoneal injection or through the dialysis probe) followed by ketamine at specified time points.
- **Sample Collection:** Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-drug administration.
- **Analysis:** Analyze the collected dialysate samples using HPLC to quantify the concentrations of glutamate, glycine, dopamine, and other relevant neurotransmitters.



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Figure 2: In Vivo Microdialysis Experimental Workflow.

## Prepulse Inhibition (PPI) of Acoustic Startle

This protocol is a standard method to assess sensorimotor gating, a process disrupted in schizophrenia and by psychotomimetic agents like ketamine.

Objective: To evaluate the ability of **Org 25935** to reverse ketamine-induced deficits in sensorimotor gating.

Materials:

- Acoustic startle response chambers
- Software for stimulus presentation and data acquisition
- **Org 25935** and ketamine solutions

Procedure:

- Acclimation: Place the animal (e.g., rat or mouse) in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
- Habituation: Present a series of startle stimuli (e.g., 110 dB pulse for 50 ms) to habituate the animal to the testing environment.
- Drug Administration: Administer **Org 25935** or vehicle, followed by ketamine or saline at appropriate pretreatment times (e.g., **Org 25935** 60 minutes before testing, ketamine 15 minutes before testing).
- Test Session: The test session consists of a pseudo-randomized presentation of different trial types:
  - Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB for 50 ms).
  - Prepulse-alone trials: A weak acoustic stimulus (e.g., 80 dB for 10 ms).
  - Prepulse-pulse trials: The weak prepulse stimulus presented shortly before the strong pulse stimulus (e.g., 100 ms interstimulus interval).



- No-stimulus trials: Background noise only.
- Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:  $\%PPI = [1 - (\text{startle response on prepulse-pulse trial} / \text{startle response on pulse-alone trial})] \times 100$ .



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